molecular formula C13H8BrN3O B7681185 5-Bromo-N-(3-cyanophenyl)nicotinamide

5-Bromo-N-(3-cyanophenyl)nicotinamide

Cat. No.: B7681185
M. Wt: 302.13 g/mol
InChI Key: SZEPARUVZDFXCA-UHFFFAOYSA-N
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Description

5-Bromo-N-(3-cyanophenyl)nicotinamide is a nicotinamide derivative featuring a 5-bromo substituent on the pyridine ring and a 3-cyanophenyl group attached via an amide bond. The compound’s structure combines a pyridine-3-carboxamide backbone with a bromine atom at the 5-position, enhancing its electronic profile, and a 3-cyanophenyl moiety, which introduces strong electron-withdrawing effects. This combination likely influences its physicochemical properties, such as solubility, lipophilicity, and binding interactions with biological targets.

Properties

IUPAC Name

5-bromo-N-(3-cyanophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O/c14-11-5-10(7-16-8-11)13(18)17-12-3-1-2-9(4-12)6-15/h1-5,7-8H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEPARUVZDFXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CN=C2)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(3-cyanophenyl)nicotinamide typically involves the reaction of 5-bromonicotinic acid with 3-cyanophenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency. Industrial production may also involve additional purification steps to ensure the compound meets the required purity standards for research applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(3-cyanophenyl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-N-(3-cyanophenyl)nicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-N-(3-cyanophenyl)nicotinamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit bacterial growth by interfering with essential enzymes and proteins involved in bacterial cell wall synthesis and other vital processes. The compound’s antibacterial activity is attributed to its ability to disrupt bacterial biofilms and inhibit the growth of both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs differ primarily in the substituents attached to the amide nitrogen. Below is a comparative analysis:

Compound Name Substituent(s) on Amide Nitrogen Molecular Formula Molecular Weight (g/mol) Key Features
5-Bromo-N-(3-cyanophenyl)nicotinamide 3-cyanophenyl C₁₃H₉BrN₄O ~316.9 (calculated) Strong electron-withdrawing cyano group; potential for enhanced polarity.
5-Bromo-N-[4-(methylsulfamoyl)phenyl]nicotinamide 4-(methylsulfamoyl)phenyl C₁₃H₁₂BrN₃O₃S 370.22 Sulfonamide group improves aqueous solubility and hydrogen-bonding capacity.
5-Bromo-N-methylnicotinamide Methyl C₇H₇BrN₂O 215.05 Low steric hindrance; higher lipophilicity and boiling point (334.5°C).
5-Bromo-N-(pyridin-3-ylmethyl)nicotinamide Pyridin-3-ylmethyl C₁₂H₁₁BrN₄O ~307.1 (calculated) Heterocyclic substituent may enhance target binding via π-π interactions.
5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide 1-methyl-2-trifluoromethylsulfanylethyl C₁₀H₁₀BrF₃N₂OS 343.16 Fluorine and sulfur atoms improve metabolic stability and membrane penetration.

Physicochemical Properties

  • In contrast, the methyl group in 5-Bromo-N-methylnicotinamide enhances lipophilicity, favoring blood-brain barrier penetration .
  • Boiling Points: The N-methyl analog has a notably high boiling point (334.5°C), attributed to its compact structure and intermolecular hydrogen bonding . Bulkier substituents, such as the quinolinylmethyl group in ’s compound, likely increase molecular weight and boiling points further.

Research Findings and Similarity Scores

  • lists analogs with structural similarity scores up to 0.98 (e.g., 5-Bromo-N-(pyridin-3-ylmethyl)nicotinamide). High similarity suggests overlapping biological activities, but the cyano group’s unique electronic profile may differentiate the target compound in assays involving redox-sensitive targets .

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